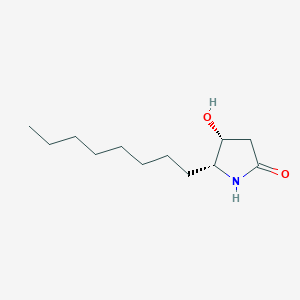
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine is a complex organic compound belonging to the phthalazine family. This compound is characterized by its unique structure, which includes multiple benzyl and phenyl groups attached to a dihydrophthalazine core. The presence of these aromatic groups imparts significant chemical stability and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. This reaction can be carried out under reflux conditions with an acid or base catalyst. The reaction mixture is often heated for several hours to ensure complete conversion. Industrial production methods may involve the use of microdroplet techniques to accelerate the reaction and improve yield .
Analyse Chemischer Reaktionen
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phthalazine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydrophthalazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups onto the benzyl and phenyl rings.
Common reagents used in these reactions include sodium hydrosulfite, potassium ferricyanide, and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine has a wide range of applications in scientific research:
Medicine: Some derivatives of this compound are being explored for their potential use as therapeutic agents in the treatment of neurological disorders and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, some derivatives act as non-competitive antagonists of AMPA receptors, inhibiting excitatory neurotransmission and providing anticonvulsant effects . The exact pathways involved depend on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine can be compared with other similar compounds, such as:
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound shares a similar core structure but lacks the multiple benzyl groups, resulting in different chemical properties and reactivity.
1,2-Dihydrophthalazine-3,6-dione: Another related compound with distinct biological activities and applications.
The uniqueness of this compound lies in its multiple aromatic groups, which enhance its stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
62761-88-0 |
|---|---|
Molekularformel |
C35H30N2 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
1,1,4-tribenzyl-2-phenylphthalazine |
InChI |
InChI=1S/C35H30N2/c1-5-15-28(16-6-1)25-34-32-23-13-14-24-33(32)35(26-29-17-7-2-8-18-29,27-30-19-9-3-10-20-30)37(36-34)31-21-11-4-12-22-31/h1-24H,25-27H2 |
InChI-Schlüssel |
ILLSMPDSPKONBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN(C(C3=CC=CC=C32)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)




![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)



